2-Phenyl-1-pyridin-4-yl-ethylamine
Overview
Description
2-Phenyl-1-pyridin-4-yl-ethylamine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-4-yl-ethylamine typically involves the reaction of pyridin-4-yl-ethylamine with a phenylating agent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyridin-4-yl-ethylamine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-pyridin-4-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-4-yl-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
1-Phenyl-2-pyridin-4-yl-ethanone: Similar structure but with a ketone group instead of an amine.
2-Phenyl-1-pyridin-3-yl-ethylamine: Similar structure but with the pyridine ring attached at a different position.
2-Phenyl-1-pyridin-2-yl-ethylamine: Similar structure but with the pyridine ring attached at a different position
Uniqueness: 2-Phenyl-1-pyridin-4-yl-ethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-1-pyridin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNPSNPLSKMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118385-86-7 | |
Record name | 2-phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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